5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile: is an organic compound with the molecular formula C10H8ClNO2. This compound is characterized by the presence of a chloro group, a methoxy group, and an oxirane ring attached to a benzonitrile core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile typically involves the reaction of 5-chloro-2-methoxybenzonitrile with an epoxidizing agent. One common method is the use of m-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The oxirane ring in 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile can undergo oxidation reactions to form diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of epoxide-containing molecules on biological systems. It may serve as a model compound for investigating the reactivity and toxicity of epoxides.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used as a starting material for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile involves its interaction with biological molecules through its reactive epoxide ring. The epoxide ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The chloro and methoxy groups may also contribute to its reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 4-(Oxiran-2-ylmethoxy)benzonitrile
- 2-Methoxy-4-(oxiran-2-yl)benzonitrile
- 3-Chloro-5-[(oxiran-2-yl)methoxy]benzonitrile
Comparison: Compared to similar compounds, 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile is unique due to the presence of the chloro group at the 5-position. This structural feature can influence its reactivity and interaction with other molecules. The combination of the chloro, methoxy, and epoxide groups provides a distinct set of chemical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C10H8ClNO2 |
---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile |
InChI |
InChI=1S/C10H8ClNO2/c1-13-9-3-7(10-5-14-10)8(11)2-6(9)4-12/h2-3,10H,5H2,1H3 |
InChI-Schlüssel |
BHXIRMZADWGIBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C#N)Cl)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.